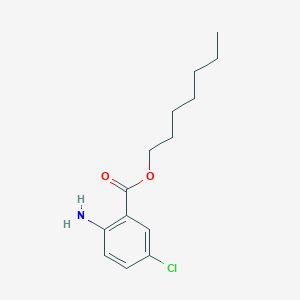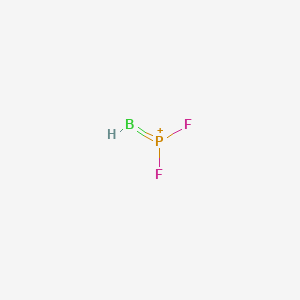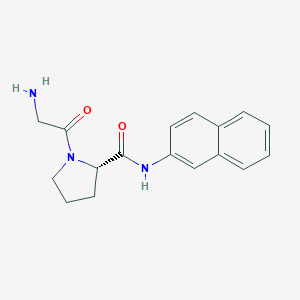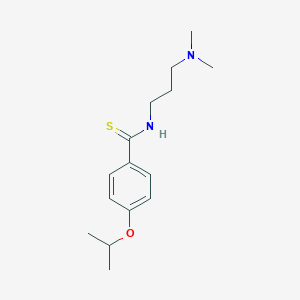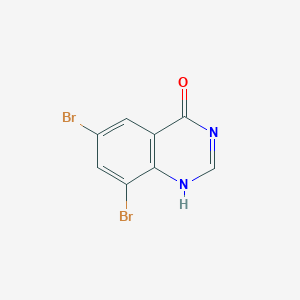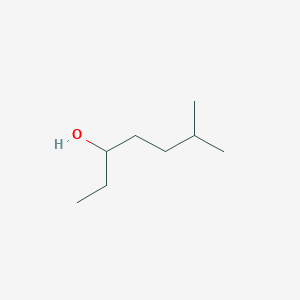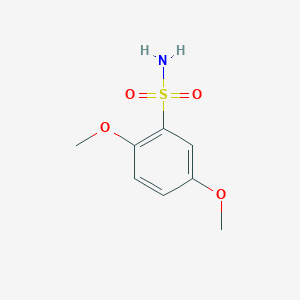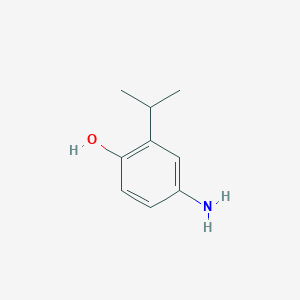![molecular formula C14H12F6N2O7 B102700 [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate CAS No. 18354-10-4](/img/structure/B102700.png)
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate is not fully understood. However, it is believed to inhibit viral DNA synthesis by blocking the activity of viral DNA polymerase. The compound may also induce apoptosis in cancer cells by activating the mitochondrial pathway.
Effets Biochimiques Et Physiologiques
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound inhibits viral DNA replication and induces apoptosis in cancer cells. In vivo studies have shown that the compound has antiviral and anticancer activity in animal models. The compound has also been shown to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate has several advantages for lab experiments. It is easy to synthesize and has good yield and purity. The compound has been extensively studied for its antiviral and anticancer properties, making it a potential candidate for drug development. However, the compound also has some limitations. It is not water-soluble, which may limit its use in certain experiments. The compound may also have limited bioavailability in vivo, which may affect its efficacy as a drug.
Orientations Futures
There are several future directions for research on [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate. One direction is to study the compound's mechanism of action in more detail to better understand how it inhibits viral DNA replication and induces apoptosis in cancer cells. Another direction is to optimize the compound's structure to improve its bioavailability and efficacy as a drug. Additionally, the compound could be tested for its activity against other viruses and cancer cell lines to determine its potential as a broad-spectrum antiviral and anticancer agent.
Méthodes De Synthèse
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 5-methyl-2,4-dioxopyrimidine-1-acetic acid with (2R,3S,5R)-3-(2,2,2-trifluoroacetyl)oxy-5-(hydroxymethyl)oxolan-2-yl methyl ether in the presence of a catalyst such as triethylamine. The reaction produces the desired compound in good yield and purity.
Applications De Recherche Scientifique
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate has potential applications in the field of medicinal chemistry. It has been studied for its antiviral and anticancer properties. The compound has been shown to inhibit the replication of human cytomegalovirus, herpes simplex virus type 1, and herpes simplex virus type 2. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
18354-10-4 |
|---|---|
Nom du produit |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate |
Formule moléculaire |
C14H12F6N2O7 |
Poids moléculaire |
434.24 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H12F6N2O7/c1-5-3-22(12(26)21-9(5)23)8-2-6(29-11(25)14(18,19)20)7(28-8)4-27-10(24)13(15,16)17/h3,6-8H,2,4H2,1H3,(H,21,23,26)/t6-,7+,8+/m0/s1 |
Clé InChI |
XOTHCHOYOROZPJ-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Synonymes |
3'-O,5'-O-Bis(trifluoroacetyl)thymidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



